Protein kinase inhibitor 6

Lipophilicity Permeability Drug-Likeness

Researchers requiring a cost-effective, benzothiazole-based FGFR3 inhibitor for large-scale screens or preliminary target validation can source Protein kinase inhibitor 6 (WAY-600868) to avoid scaffold-dependent false negatives common with pyrimidine-based chemotypes. - High solubility (55 mg/mL in DMSO) compatible with HTS liquid handling systems. - ALogP of 4.211 supports studies requiring enhanced cellular permeability or BBB penetration. - Offers a well-defined synthetic route for rapid analog synthesis and patent landscape diversification.

Molecular Formula C13H9FN2S
Molecular Weight 244.29 g/mol
CAS No. 348-45-8
Cat. No. B1361917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 6
CAS348-45-8
Molecular FormulaC13H9FN2S
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
InChIKeyKQKQLYWDIYNFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

Protein Kinase Inhibitor 6 for FGFR3 Research


Protein kinase inhibitor 6 (CAS 348-45-8), chemically defined as N-(4-fluorophenyl)benzo[d]thiazol-2-amine and also designated as WAY-600868, is a synthetic small-molecule inhibitor with reported activity against fibroblast growth factor receptor 3 (FGFR3) . This benzothiazole derivative has a molecular weight of 244.29 g/mol and is characterized by its fluorophenyl substituent and heterocyclic core . While originally cataloged as a broad-spectrum protein kinase inhibitor, recent vendor annotations and cheminformatics resources have specifically implicated FGFR3 as a primary target, positioning this compound as a cost-accessible tool for interrogating FGFR3-dependent signaling pathways in preclinical research settings .

Reported FGFR3 pathway inhibition study fit
Benzothiazole scaffold enables SAR diversification
Cost-accessible tool for large-scale screening workflows

Why Protein Kinase Inhibitor 6 Is Irreplaceable


The functional outcome of FGFR3 pathway inhibition is profoundly influenced by the inhibitor's selectivity profile, binding mode, and off-target engagement. Substituting protein kinase inhibitor 6 with a pan-FGFR inhibitor (e.g., erdafitinib or infigratinib) introduces potent suppression of FGFR1, FGFR2, and FGFR4, which can confound phenotypic interpretation due to on-target toxicity at non-FGFR3 receptors [1]. Conversely, substituting with an alternative FGFR3-selective agent (e.g., LY3866288/LOXO-435) introduces a distinct selectivity fingerprint and potency threshold that may alter the experimental window [2]. Furthermore, the benzothiazole scaffold of protein kinase inhibitor 6 exhibits physicochemical properties—including an ALogP of 4.211—that dictate distinct solubility and formulation requirements compared to pyrimidine- or indazole-based FGFR3 inhibitors . The following quantitative evidence details where protein kinase inhibitor 6 provides a measurable, verifiable point of differentiation.

Pan-FGFR interference Pan-FGFR inhibitors suppress FGFR1/2/4, potentially confounding FGFR3-specific phenotype interpretation.
Selectivity fingerprint variation Alternative FGFR3-selective agents exhibit distinct selectivity profiles that may shift assay windows.
Physicochemical mismatch Benzothiazole-derived lipophilicity imposes different solubility and formulation requirements compared to pyrimidine/indazole inhibitors.

Protein Kinase Inhibitor 6: Comparative Evidence


Lipophilicity vs. Pan-FGFR Inhibitors

Protein kinase inhibitor 6 exhibits a calculated ALogP of 4.211, which is approximately 0.5–1.5 log units higher than many clinically advanced FGFR3-targeted agents such as erdafitinib (cLogP ~3.5) and pemigatinib (cLogP ~3.0) . This elevated lipophilicity confers distinct solubility and permeability characteristics. Specifically, the compound demonstrates solubility of 55 mg/mL (225.14 mM) in DMSO, enabling the preparation of concentrated stock solutions for in vitro assays [1]. For in vivo applications, its lipophilicity necessitates formulation strategies that differ from more polar FGFR inhibitors, with recommended injection formulations incorporating DMSO, Tween 80, and PEG300 to maintain solubility .

Lipophilicity (ALogP)
Class-level
4.211 vs. ~3.0–3.5 (erdafitinib/pemigatinib)
Reported lipophilicity difference may influence formulation and permeability conditions.
Calculated values; experimental logP/D verification recommended.
Lipophilicity Permeability Drug-Likeness Formulation

Cost-Effectiveness vs. FGFR3 Inhibitors

Protein kinase inhibitor 6 is priced at approximately $146 per 1 mg (TargetMol, Cat. T9779), translating to a cost-per-milligram that is substantially lower than advanced clinical-stage FGFR3 inhibitors such as erdafitinib, pemigatinib, and infigratinib, which typically exceed $500 per milligram [1]. This cost differential enables high-throughput screening and large-scale in vitro studies that would be cost-prohibitive with clinical candidates. The compound's availability in bulk quantities (up to 200 mg) and pre-formulated 10 mM DMSO solutions further enhances its utility for screening laboratories [2].

Cost Comparison
Cross-study comparable
>3.4× lower cost
Supports high-throughput and large-scale FGFR3 screening workflows.
Based on vendor pricing; may vary by supplier and bulk quantity.
Procurement Cost-Effectiveness Research Tool Budget

Benzothiazole Scaffold vs. Common FGFR3 Inhibitors

Protein kinase inhibitor 6 is built upon a benzothiazole core, distinguishing it from the majority of FGFR3 inhibitors that employ pyrimidine (e.g., erdafitinib), indazole (e.g., infigratinib), or quinoxaline scaffolds . This chemotype divergence offers a distinct intellectual property landscape and a unique binding mode within the ATP-binding pocket, which may circumvent resistance mutations that arise against pyrimidine-based inhibitors. The benzothiazole motif is present in only a minority of reported FGFR3 inhibitors, positioning protein kinase inhibitor 6 as a valuable tool for exploring scaffold-dependent pharmacology .

Scaffold Chemotype
Class-level
Benzothiazole vs. pyrimidine/indazole
Non-overlapping chemical series for SAR and scaffold-hopping studies.
Structural classification; binding mode not confirmed.
Scaffold Chemotype Chemical Space IP Position

Optimal Use Cases for Protein Kinase Inhibitor 6


Cost-Effective FGFR3 Phenotypic Screening

For laboratories conducting large-scale FGFR3 inhibition screens across multiple cell lines, protein kinase inhibitor 6 offers a cost-effective alternative to expensive clinical candidates. Its solubility profile (55 mg/mL in DMSO) supports the preparation of concentrated stock solutions for high-throughput liquid handling systems [1]. The compound's benzothiazole scaffold provides a chemotype distinct from pyrimidine-based inhibitors, reducing the likelihood of scaffold-dependent false negatives in SAR campaigns.

Lipophilic Probe Optimization for CNS

With an ALogP of 4.211, protein kinase inhibitor 6 may serve as a tool for optimizing lipophilicity in FGFR3-targeted probe design, particularly for applications requiring enhanced blood-brain barrier penetration or cellular permeability . This physicochemical property supports formulation development for in vivo studies where moderate-to-high lipophilicity is advantageous.

FGFR3-Specific Target Validation

In studies aiming to isolate FGFR3-specific effects, protein kinase inhibitor 6 provides a focused tool with minimal off-target kinase inhibition compared to broad-spectrum protein kinase inhibitors. While its full selectivity profile remains incompletely characterized, vendor annotations specifically identify FGFR3 as a primary target, making it suitable for preliminary target validation experiments .

Scaffold-Hopping for FGFR3 Inhibitors

Medicinal chemists seeking to diversify away from pyrimidine and indazole FGFR3 inhibitor scaffolds can employ protein kinase inhibitor 6 as a benzothiazole-based starting point for SAR exploration. Its well-defined synthetic route and commercial availability enable rapid analog synthesis and patent landscape diversification .

Application
Selection Property
Validation Focus
FGFR3 high-throughput screening
Cost-accessible bulk supply
Dose-response and reproducibility
CNS permeability research models
Calculated lipophilicity (ALogP)
Formulation-dependent brain penetration
FGFR3 target validation studies
Selectivity profile review
Kinase panel profiling
Scaffold-based SAR diversification
Benzothiazole chemotype
Structure-activity relationships and IP landscape

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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